molecular formula C9H9N3O5 B15076177 Acetamide, N-(2-methyl-4,5-dinitrophenyl)- CAS No. 70343-12-3

Acetamide, N-(2-methyl-4,5-dinitrophenyl)-

Cat. No.: B15076177
CAS No.: 70343-12-3
M. Wt: 239.18 g/mol
InChI Key: LXDMWBVGAKDYTA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4’,5’-DINITRO-O-ACETOTOLUIDIDE typically involves nitration reactions. The starting material, O-ACETOTOLUIDIDE, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4’,5’-DINITRO-O-ACETOTOLUIDIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various oxidizing agents. Major products formed from these reactions include amino derivatives, substituted acetotoluidides, and nitroso/nitro derivatives.

Scientific Research Applications

4’,5’-DINITRO-O-ACETOTOLUIDIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’,5’-DINITRO-O-ACETOTOLUIDIDE involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular respiration and DNA synthesis .

Comparison with Similar Compounds

4’,5’-DINITRO-O-ACETOTOLUIDIDE can be compared with other nitro-substituted acetotoluidides, such as:

  • 5’,6’-DINITRO-O-ACETOTOLUIDIDE
  • 5’-NITRO-ORTHO-ACETOTOLUIDIDE
  • 2,2-DICHLORO-4’-NITRO-O-ACETOTOLUIDIDE
  • 4’-NITRO-O-ACETOTOLUIDIDE
  • 6’-NITRO-ORTHO-ACETOTOLUIDIDE

These compounds share similar structural features but differ in the position and number of nitro groups, which can significantly affect their chemical reactivity and biological activity . The uniqueness of 4’,5’-DINITRO-O-ACETOTOLUIDIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

70343-12-3

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N-(2-methyl-4,5-dinitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O5/c1-5-3-8(11(14)15)9(12(16)17)4-7(5)10-6(2)13/h3-4H,1-2H3,(H,10,13)

InChI Key

LXDMWBVGAKDYTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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